(6S)-Tetrahydrofolic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

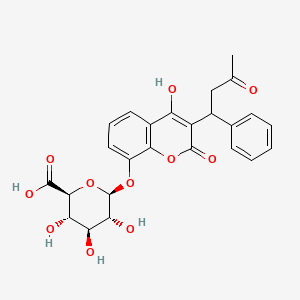

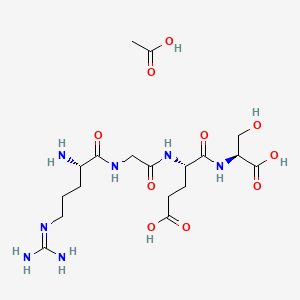

“(6S)-Tetrahydrofolic acid” is a derivative of folic acid in which the pteridine ring is fully reduced . It is the parent compound of a variety of coenzymes that serve as carriers of one-carbon groups in metabolic reactions . It is a diastereomer of tetrahydrofolic acid, a reduced form of folic acid that serves as a cofactor in methyltransferase reactions and is the major one-carbon carrier in one carbon metabolism .

Synthesis Analysis

The natural 6-isomers of tetrahydrofolates have been produced by enzymatic or stereoselective chemical reduction of folic acid, chromatographic separation, and fractional crystallization . The total stereospecific synthesis of tetrahydropterins, including tetrahydrofolic acid, has been accomplished .

Molecular Structure Analysis

The molecular formula of “(6S)-Tetrahydrofolic acid” is C19H23N7O6 . The average mass is 445.429 Da and the monoisotopic mass is 445.170990 Da .

Chemical Reactions Analysis

“(6S)-Tetrahydrofolic acid” serves as a cofactor in methyltransferase reactions and is the major one-carbon carrier in one carbon metabolism . It is 1,000-fold more active than the (6R) form at promoting the binding of fluorodeoxyuridylate to thymidylate synthase and 600-fold more active as a growth factor of P. cerevisiae .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(6S)-Tetrahydrofolic acid” include a molecular weight of 445.4 g/mol, hydrogen bond donor count of 10, hydrogen bond acceptor count of 14, rotatable bond count of 9, exact mass of 543.13836119 g/mol, monoisotopic mass of 543.13836119 g/mol, topological polar surface area of 290 Ų, heavy atom count of 37, and covalently-bonded unit count of 2 .

科学的研究の応用

Synthesis and Characterization

Synthesis Approach : The synthesis of (6S)-tetrahydrofolic acid has been achieved through total stereospecific methods, which are particularly useful for producing labeled compounds or analogs. This approach is advantageous for scalability and applicability to both isomers (Bailey & Ayling, 1997).

Dissociation Constants : Research has identified six dissociable groups in tetrahydrofolic acid, revealing detailed insights into its chemical properties and behavior under different pH conditions (Kallen & Jencks, 1966).

Influence in Thermal Treatments : Studies show that the presence of reducing carbohydrates like glucose and fructose significantly affects the degradation of (6S)-5-methyltetrahydrofolic acid during thermal processing, which is crucial in understanding its stability under various conditions (Verlinde et al., 2010).

Pharmacokinetics and Stability

Pharmacokinetics in Cancer Treatment : The pharmacokinetics of tetrahydrofolates, including (6S)-tetrahydrofolic acid, have been studied in the context of colon cancer treatment. This research is significant in understanding how these compounds behave in the human body, especially after different routes of administration (Sips et al., 2004).

Chemoenzymic Synthesis : Large-scale chemoenzymic synthesis methods have been developed for compounds like calcium (6S)-5-formyltetrahydrofolic acid, highlighting the potential for mass production and therapeutic applications (Kuge et al., 1994).

Preparation of Diastereoisomers : Research has focused on the preparation of the (6R) and (6S) diastereoisomers of tetrahydrofolic acid, which is essential for understanding the specific applications and reactions of each isomer (Owens et al., 1993).

Study of Methylated Forms : The synthesis and study of (6S)-5-methyltetrahydrofolic acid provide insights into the compound's structure and potential applications, outlining existing techniques and future prospects (Xiao-tao, 2005).

Physicochemical Insights

Physicochemical Characterization : The physicochemical properties of various derivatives of (6S)-tetrahydrofolic acid, such as 5-formiminotetrahydrofolate, have been synthesized and characterized, providing a reference standard for metabolomics studies (Lewin et al., 2018).

HPLC Separation Method : A novel method using reversed-phase HPLC for separating (6R) and (6S) tetrahydrofolic acid has been developed, which is significant for analytical applications (Zhou et al., 2012).

Autoxidation Studies : The autoxidation process of 5-methyl-5,6,7,8-tetrahydrofolic acid has been examined, revealing important insights into its stability and potential degradation pathways (Blair Ja et al., 1975).

Safety And Hazards

将来の方向性

As for future directions, there are ongoing studies and research on “(6S)-Tetrahydrofolic Acid”. For instance, there is a study on whether natural (6S)-5-methyltetrahydrofolic acid is as effective as synthetic folic acid in increasing serum and red blood cell folate concentrations during pregnancy . Another study focuses on the production of (6S)-and (6R)-tetrahydrofolic acid .

特性

CAS番号 |

71963-69-4 |

|---|---|

製品名 |

(6S)-Tetrahydrofolic Acid |

分子式 |

C19H23N7O6 |

分子量 |

445.436 |

IUPAC名 |

(2S)-2-[[4-[[(6S)-2-amino-4-oxo-4a,5,6,7-tetrahydro-1H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,14,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t11-,12-,14?/m0/s1 |

InChIキー |

GTHBYNYDVOUIBB-VHBIQUBJSA-N |

SMILES |

C1C(NC2C(=N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

外観 |

Assay:≥95%A crystalline solid |

同義語 |

(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)

![Ethanol, 2-[2-[2-[bis(4-methoxyphenyl)phenylmethoxy]ethoxy]ethoxy]-](/img/structure/B588046.png)